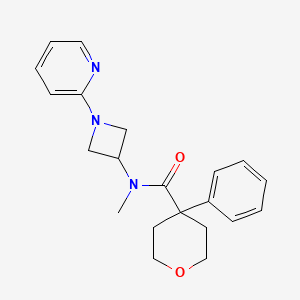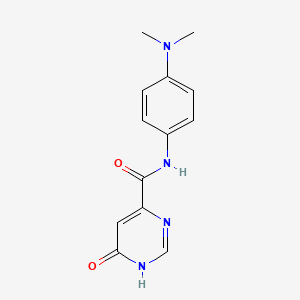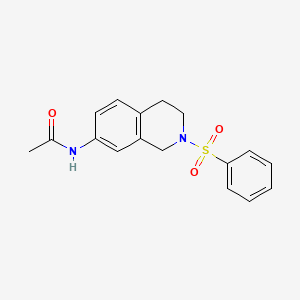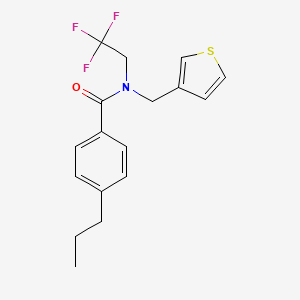![molecular formula C19H21N3O B2372442 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 329978-12-3](/img/structure/B2372442.png)
3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a chemical compound used for proteomics research . The molecular formula of this compound is C19H21N3O .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C19H21N3O), and its melting point, which is 352-353°C . Other properties such as its boiling point, solubility, and spectral data could not be found in the available resources.科学的研究の応用
Synthesis and Chemical Properties
Synthesis Methods :3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one and its derivatives can be synthesized through various methods. Notably, a series of derivatives were synthesized via a three-component reaction in ionic liquid without any catalyst, which offers advantages such as easier work-up, milder conditions, shorter reaction time, and being environmentally benign (Shi & Yang, 2011). Another method involves a three-component reaction in aqueous media, offering benefits like convenient operation, higher yields, lower cost, and being environmentally friendly (Wang & Shi, 2012).
Mechanism and Structural Analysis :The regioselective synthesis of this compound's derivatives has been explored, focusing on the reaction mechanism and structural studies of the predominant tautomeric form (Quiroga et al., 2001).
Application in Material Science
Optical Properties :Quantum chemical simulations and experimental studies have been conducted on 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one derivatives, revealing similarities in the absorption spectra of these compounds. The absorption spectra are characterized by strong absorption bands in the spectral range of 200–500 nm. A substitution of methyl groups by phenyl groups causes substantial changes in the absorption spectra, mainly in the range of 240–370 nm (Koścień et al., 2003).
Biological Applications
Antimycobacterial Activity :Some derivatives have been studied for their antimycobacterial activity. In particular, three series of novel 4-arylbenzo[h]pyrazolo[3,4-b]quinolin-5,6-diones showed inhibitory activity against fifteen Mycobacterium spp strains, with the highest inhibitory activity related to the compounds' lipophilicity and lesser polarity (Quiroga et al., 2014).
Induction of Apoptosis :A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines has been discovered as potent inducers of apoptosis, active against cancer cells derived from several human solid tumors (Zhang et al., 2008).
Translocator Protein Ligands :Compounds related to this chemical structure have been designed as ligands for the translocator protein (TSPO), with potential applications as anxiolytic and neuroprotective agents (Cappelli et al., 2011).
Safety and Hazards
特性
IUPAC Name |
3,7,7-trimethyl-4-phenyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-11-15-16(12-7-5-4-6-8-12)17-13(20-18(15)22-21-11)9-19(2,3)10-14(17)23/h4-8,16H,9-10H2,1-3H3,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFWFAUFYUNHEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2372359.png)
![2-[4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid](/img/structure/B2372360.png)

![1-[5-(1H-imidazol-1-ylmethyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2372367.png)
![2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride](/img/structure/B2372369.png)

![Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride](/img/structure/B2372372.png)
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2372373.png)



![tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B2372379.png)

![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2372381.png)